6-{[(4-methylphenyl)sulfanyl]methyl}-2-morpholino-4(3H)-pyrimidinone
Overview
Description
6-{[(4-methylphenyl)sulfanyl]methyl}-2-morpholino-4(3H)-pyrimidinone is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidinone core, a morpholino group, and a 4-methylphenylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methylphenyl)sulfanyl]methyl}-2-morpholino-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Attachment of the 4-Methylphenylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-methylphenyl)sulfanyl]methyl}-2-morpholino-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the morpholino group or the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Functionalized aromatic and morpholino derivatives.
Scientific Research Applications
6-{[(4-methylphenyl)sulfanyl]methyl}-2-morpholino-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 6-{[(4-methylphenyl)sulfanyl]methyl}-2-morpholino-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
- 5-ethyl-6-[(3-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-{[(4-methylphenyl)sulfanyl]methyl}-2-morpholino-4(3H)-pyrimidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, in particular, enhances its solubility and potential for interaction with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]-2-morpholin-4-yl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-12-2-4-14(5-3-12)22-11-13-10-15(20)18-16(17-13)19-6-8-21-9-7-19/h2-5,10H,6-9,11H2,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZGHYYZYUAISW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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